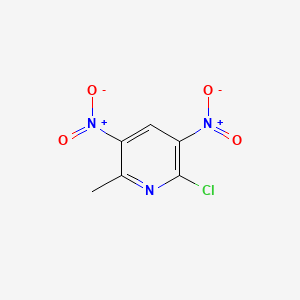

2-Chloro-6-methyl-3,5-dinitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTSVFRZTHCNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698514 | |

| Record name | 2-Chloro-6-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15951-30-1 | |

| Record name | 2-Chloro-6-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Methyl 3,5 Dinitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-chloro-6-methyl-3,5-dinitropyridine. wikipedia.org The presence of multiple electron-withdrawing groups activates the pyridine (B92270) ring towards attack by nucleophiles. wikipedia.org This reaction typically proceeds via a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com

Reactivity at the Chloro-Substituted Position (C-2)

The C-2 position, bearing the chloro group, is the principal site for nucleophilic aromatic substitution on this compound. The chlorine atom at this position is activated for displacement by the cumulative electron-withdrawing influence of the adjacent and para-disposed nitro groups. libretexts.org A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted pyridine derivatives.

The reaction of this compound with primary amines serves as a representative example of SNAr at the C-2 position. The reaction proceeds through the formation of a zwitterionic Meisenheimer complex, which then eliminates the chloride ion to yield the corresponding N-substituted aminopyridine. researchgate.net The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

| Nucleophile | Product | Reaction Conditions |

| Primary Amines | 2-Amino-6-methyl-3,5-dinitropyridines | Varies depending on amine basicity |

| Alkoxides | 2-Alkoxy-6-methyl-3,5-dinitropyridines | Basic conditions |

| Thiolates | 2-Thio-6-methyl-3,5-dinitropyridines | Basic conditions |

Reactivity at the Nitro-Substituted Positions (C-3, C-5)

While the C-2 position is the most reactive site for SNAr, the nitro groups at the C-3 and C-5 positions are generally not displaced in typical nucleophilic aromatic substitution reactions. The nitro group is a poor leaving group compared to a halide. However, the strong electron-withdrawing nature of the nitro groups is crucial for activating the C-2 position towards nucleophilic attack. mdpi.com Nucleophilic attack at the unsubstituted ring positions is generally not observed. researchgate.net

Mechanistic Investigations of SNAr: SN(ANRORC) vs. SN(AE) Processes

The mechanism of nucleophilic aromatic substitution on pyridine derivatives can be more complex than the straightforward addition-elimination (SN(AE)) pathway. scispace.com An alternative mechanism, known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, Ring Closure), has been identified in some systems. scispace.comscispace.com This pathway involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate, which then recyclizes to give the substitution product. scispace.comwur.nl

For 2-chloro-3,5-dinitropyridine (B146277), studies on its hydrolysis in the presence of hydroxide ions have provided insights into these mechanistic possibilities. researchgate.net The reaction with aqueous sodium deuteroxide can lead to the formation of open-chain intermediates resulting from ring opening. researchgate.net The stability and subsequent reactivity of these intermediates determine whether the reaction proceeds via an SN(ANRORC) or a conventional SN(AE) mechanism. While the SN(AE) mechanism, proceeding through a Meisenheimer complex, is the more commonly accepted pathway for many SNAr reactions, the potential for the SN(ANRORC) mechanism exists, particularly with strong nucleophiles and highly activated substrates. researchgate.netscispace.com

Reduction Chemistry of Nitro Groups in Dinitropyridines

The nitro groups of this compound are susceptible to reduction, offering a versatile handle for further synthetic transformations. researchgate.netacs.org The reduction of nitroarenes to the corresponding anilines is a fundamental reaction in organic synthesis. wikipedia.org A variety of reducing agents can be employed, with the choice of reagent determining the extent of reduction and the chemoselectivity. scispace.comcommonorganicchemistry.com

Selective Reduction Strategies (e.g., to amino groups)

Selective reduction of one or both nitro groups to amino groups can be achieved using various methodologies. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com Metal-based reductions, such as with tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, provide milder alternatives that can tolerate other functional groups. commonorganicchemistry.com

The chemoselective reduction of one nitro group in the presence of another can be challenging but is sometimes achievable with specific reagents like sodium sulfide (Na₂S). commonorganicchemistry.com The choice of reducing agent is critical to avoid undesired side reactions, such as the reduction of the chloro substituent.

| Reducing Agent | Product | Notes |

| H₂, Pd/C | Diamino derivative | Can also lead to dehalogenation |

| SnCl₂, HCl | Diamino derivative | Milder than catalytic hydrogenation |

| Fe, Acetic Acid | Diamino derivative | Mild and often chemoselective |

| Na₂S | Monoamino derivative (potential) | Can sometimes achieve selective reduction |

Reductive Cyclization Pathways

The reduction of the dinitro groups in close proximity on the pyridine ring can lead to intramolecular cyclization reactions. When both nitro groups are reduced to amino groups, the resulting diamine can undergo further reactions. More direct reductive cyclization pathways can occur when a nitro group is positioned ortho to another functional group. For instance, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene moiety can lead to the formation of fused heterocyclic systems. nih.gov While specific examples for this compound are not detailed in the provided context, the general principle of reductive cyclization of nitroarenes suggests that reduction of the nitro groups could be a key step in the synthesis of more complex heterocyclic structures derived from this starting material. acs.org

Electrophilic Reactions on the Pyridine Ring System

The pyridine ring, particularly when substituted with multiple electron-withdrawing groups such as nitro moieties, exhibits significantly reduced reactivity towards electrophilic aromatic substitution. The presence of the electronegative nitrogen atom in the ring system, compounded by the strong deactivating effects of the two nitro groups at the C-3 and C-5 positions, renders the aromatic nucleus of this compound highly electron-deficient. jscimedcentral.comyoutube.com Consequently, electrophilic attack on the carbon atoms of the pyridine ring is exceptionally challenging and necessitates harsh reaction conditions. youtube.comquora.com

In the rare instances that electrophilic substitution occurs on a pyridine ring, it is directed to the 3-position (meta to the nitrogen atom). quora.com For this compound, the only available position for such a reaction would be the C-4 position. However, the cumulative deactivating influence of the adjacent nitro groups and the chloro and methyl substituents makes any electrophilic substitution at this position highly improbable under standard laboratory conditions. Reactions such as nitration or halogenation, which are common for many aromatic compounds, are not readily observed with highly deactivated pyridine systems like this one. wikipedia.orglibretexts.org

Derivatization and Functionalization Strategies

Reactions Involving the Methyl Group at C-6

The methyl group at the C-6 position of this compound is activated by the electron-withdrawing nature of the dinitropyridine ring system. This activation facilitates reactions involving the deprotonation of the methyl group to form a carbanionic intermediate. This reactivity is analogous to that observed in other methyl-substituted nitropyridines. For instance, 2-methyl-3-nitropyridines have been shown to undergo condensation reactions with aromatic aldehydes in the presence of a base. researchgate.net This suggests that the methyl group of this compound could similarly serve as a handle for the introduction of various functional groups.

The acidity of the protons on the C-6 methyl group is significantly enhanced by the presence of the two nitro groups, making it susceptible to reaction with strong bases to generate a nucleophilic species. This nucleophile can then react with a range of electrophiles, allowing for the elongation of the carbon chain or the introduction of new functionalities at this position.

Condensation Reactions Utilizing Dinitropyridine Reagents

Building upon the reactivity of the C-6 methyl group, this compound can be employed as a reagent in condensation reactions. The activated methyl group can participate in aldol-type condensations with carbonyl compounds, such as aromatic aldehydes, in the presence of a suitable base. researchgate.net This type of reaction would lead to the formation of a styryl-dinitropyridine derivative.

The general scheme for such a condensation reaction is presented below:

Figure 1: Proposed condensation reaction of this compound with an aromatic aldehyde.

The success and yield of such condensation reactions are dependent on the specific reaction conditions, including the choice of base and solvent.

Cycloaddition Reactions Involving Dinitropyridine Moieties

The electron-deficient nature of the this compound ring system makes it a potential candidate for participating in cycloaddition reactions. Specifically, nitropyridines have been demonstrated to act as 2π-partners in [3+2] dipolar cycloadditions with 1,3-dipoles such as azomethine ylides. nih.gov This type of reaction leads to the formation of fused heterocyclic systems.

While no specific studies on the cycloaddition reactions of this compound have been reported, it is plausible that the C=C double bonds within the dinitropyridine ring could act as a dipolarophile. The regioselectivity of such a reaction would be governed by the electronic and steric effects of the substituents on the pyridine ring.

Below is a table summarizing the types of cycloaddition reactions nitropyridines are known to participate in:

| Cycloaddition Type | Dipole | Dipolarophile | Product |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Nitropyridine | Pyrroline/Pyrrolidine fused to a pyridine ring |

| [4+2] Diels-Alder (inverse electron demand) | Electron-rich diene | Nitropyridine (as dienophile) | Bicyclic adduct |

Oxidative Transformations and N-Oxide Formation

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. The oxidation of pyridines to their N-oxides is a common transformation and can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgchemtube3d.comguidechem.com The formation of the N-oxide introduces a positive charge on the nitrogen atom and a negative charge on the oxygen atom, which significantly alters the electronic properties and reactivity of the pyridine ring. chemtube3d.com

The N-oxide of a pyridine derivative is often more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. semanticscholar.org Specifically, N-oxidation can facilitate nucleophilic substitution at the C-2 and C-4 positions. In the case of this compound, N-oxide formation would further activate the ring towards nucleophilic attack.

The general reaction for the N-oxidation of a substituted pyridine is as follows:

Figure 2: General reaction for the N-oxidation of a pyridine derivative.

The table below provides examples of oxidizing agents used for the N-oxidation of pyridine derivatives:

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide / Acetic Acid | Heating | arkat-usa.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Room temperature, chlorinated solvent | arkat-usa.org |

| Hydrogen Peroxide / Tungstic Acid / Sulfuric Acid | 70-80°C | guidechem.com |

The resulting this compound-1-oxide would be a versatile intermediate for further synthetic transformations.

Advanced Applications of 2 Chloro 6 Methyl 3,5 Dinitropyridine in Chemical Synthesis

Role as a Building Block for Complex Heterocyclic Systemsechemi.comijpsonline.comnih.govnih.govsigmaaldrich.com

Heterocyclic compounds form the backbone of a vast array of functional molecules, and the synthesis of novel heterocyclic systems is a cornerstone of chemical research. sigmaaldrich.com 2-Chloro-6-methyl-3,5-dinitropyridine serves as an excellent starting platform for creating intricate molecular architectures due to its pre-functionalized pyridine (B92270) core. The reactivity of its substituents can be selectively exploited to build complex heterocyclic scaffolds.

The pyridine ring is a privileged structure in medicinal and agrochemical chemistry, appearing in numerous commercial products. sigmaaldrich.comagropages.com The development of pyridine-based pesticides, for example, represents a significant advancement, offering high efficiency and better environmental compatibility compared to older generations of chemicals. agropages.com Derivatives of methylpyridine are key intermediates in the synthesis of major agrochemicals. agropages.comsemanticscholar.org

The utility of this compound in this field stems from its capacity for transformation into a wide range of derivatives. The chlorine atom at the 2-position is readily displaced by various nucleophiles (O-, N-, and S-based), a common strategy in drug discovery to create libraries of related compounds for biological screening. nih.gov Furthermore, the two nitro groups can be reduced to amino groups. These resulting amines are versatile intermediates themselves, enabling the formation of amides, sulfonamides, or serving as nucleophiles for further ring-forming reactions. This dual reactivity allows chemists to systematically modify the core structure to optimize biological activity and pharmacokinetic properties. For instance, trifluoromethylated pyridine compounds, which share a similar synthetic logic, have found extensive use in both pharmaceuticals and agrochemicals, enhancing properties like metabolic stability and lipophilicity. researchgate.net

The strategic placement of reactive groups on the this compound ring facilitates its use in constructing fused heterocyclic systems, where the original pyridine ring is merged with one or more other rings. Such annulation reactions are critical for accessing novel chemical space and developing compounds with unique three-dimensional shapes.

A key strategy involves leveraging the chloro and nitro substituents. For example, a nucleophile can be introduced at the C2 position (displacing the chloride), which carries a second functional group capable of reacting with an adjacent nitro group (typically after its reduction to an amine). This intramolecular cyclization forges a new ring fused to the pyridine core. A similar principle has been demonstrated in the synthesis of insensitive energetic materials where 2-chloro-3-nitropyridine (B167233) reacts with 1,2,3-triazolo[4,5-c]pyridine, leading to a complex, fused dipyridotetraazapentalene system after a subsequent cyclization step. chemistry-chemists.com This illustrates how the chloro- and nitro-substituted pyridine framework is adept at participating in multi-step syntheses to build complex, fused polycyclic architectures.

Contributions to Materials Science and Functional Molecule Development

Beyond bioactive molecules, the electronic and compositional properties of this compound make it a valuable precursor for advanced materials.

The field of energetic materials continuously seeks compounds that offer a superior balance of performance (e.g., high detonation velocity and pressure) and safety (e.g., low sensitivity to impact and friction). researchgate.net Nitrogen-rich heterocyclic compounds are a major focus of this research because the formation of N₂ gas upon decomposition is thermodynamically very favorable, releasing large amounts of energy. chemistry-chemists.comscilit.com

This compound is an ideal precursor for such materials for several reasons:

High Nitrogen Content: It possesses three nitrogen atoms in a small six-carbon skeleton. echemi.com

Nitro Groups: The two nitro groups provide a built-in source of oxygen, improving the oxygen balance of the resulting energetic material, which is crucial for efficient combustion. researchgate.net They also significantly increase the density of the molecule.

Synthetic Handle: The C2-chloro group allows for the introduction of other energetic moieties, such as amino, azido, or nitramino groups, by nucleophilic aromatic substitution.

For example, the well-studied energetic material 2,6-diamino-3,5-dinitropyridine (ANPy) is synthesized from 2,6-diaminopyridine (B39239) via nitration. chemistry-chemists.com this compound provides an alternative pathway to create ANPy analogues or other complex energetic systems. The reaction of related dinitropyrazoles with nucleophiles has been shown to be an effective route to promising insensitive energetic compounds. scilit.comrsc.org

Table 1: Properties of Pyridine-Based Energetic Compounds This table presents data for related energetic compounds to illustrate the properties achievable from highly nitrated pyridine scaffolds.

| Compound Name | Acronym | Density (g/cm³) | Melting Point (°C) | Detonation Velocity (m/s) |

| 2,6-Diamino-3,5-dinitropyridine | ANPy | ~1.71 | 326 (dec.) | ~8400 |

| 2,4,6-Trinitropyridine | TNPy | 1.77 | 167 | Not Reported |

| 2,4,6-Trinitropyridine-1-oxide | TNPyO | 1.86 | 135 (dec.) | Not Reported |

| 2,6-Diamino-3,5-dinitropyridine-1-oxide | ANPyO | 1.878 | >340 (dec.) | ~8900 |

Data sourced from reviews on energetic materials. chemistry-chemists.com "dec." indicates decomposition.

The pyridine ring in this compound is rendered highly electron-deficient by the powerful electron-withdrawing effects of the two nitro groups and the chlorine atom. This pronounced π-electron-deficient character is a key feature for designing functional optical materials. researchgate.net

When this electron-poor ring is linked to an electron-rich (electron-donating) molecule, it can form a charge-transfer (CT) complex. These CT complexes often exhibit intense color and can possess useful photophysical properties, such as fluorescence. This principle can be exploited to create:

Fluorescent Probes: A molecule can be designed where the this compound unit is tethered to a receptor for a specific ion or molecule (analyte). Binding of the analyte to the receptor could modulate the charge-transfer interaction, leading to a change in the fluorescence signal (e.g., turning it "on" or "off," or shifting its color). This allows for the sensitive and selective detection of the target analyte.

Nonlinear Optical (NLO) Materials: Molecules with strong donor-acceptor character are essential for creating NLO materials, which are used in applications like optical switching and frequency doubling in lasers. The significant dipole moment induced by the charge separation in a donor-acceptor system based on this pyridine moiety could lead to promising NLO properties.

Applications in Catalysis and Reagent Chemistry (e.g., as a condensing agent)mdpi.com

In addition to being a building block, the structure of this compound suggests its potential use as a reagent to facilitate other chemical reactions. A notable application for related compounds is in condensation reactions, which form a new bond between two molecules with the elimination of a small molecule like water.

The classic Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, is a well-known condensing agent used to synthesize esters and amides from carboxylic acids and alcohols or amines, respectively. tcichemicals.com The reagent works by activating the carboxylic acid.

Following this precedent, this compound could theoretically function as a precursor to a highly effective condensing agent. N-alkylation of the pyridine nitrogen would yield a pyridinium (B92312) salt. This salt would be exceptionally reactive for two reasons:

The positive charge on the nitrogen makes the chlorine atom an excellent leaving group.

The strong electron-withdrawing nitro groups would further enhance the electrophilicity of the C2 carbon, making it highly susceptible to attack by a carboxylate.

This process would form a highly activated acyl-pyridinium intermediate, which would then readily react with even weakly nucleophilic alcohols or amines to form the desired ester or amide under mild conditions. tcichemicals.com

Table 2: Summary of Synthetic Applications

| Application Area | Section | Key Reactive Features Utilized | Resulting Molecular Class or Function |

| Bioactive Scaffolds | 4.1.1 | C-Cl Nucleophilic Substitution, NO₂ Reduction | Diverse libraries for pharmaceutical & agrochemical screening |

| Fused Heterocycles | 4.1.2 | C-Cl Substitution, NO₂ Reduction, Intramolecular Cyclization | Polycyclic systems, complex molecular architectures |

| Energetic Materials | 4.2.1 | High Nitrogen Content, NO₂ Groups, C-Cl Substitution | High-density, oxygen-balanced energetic compounds |

| Optical Materials | 4.2.2 | Electron-Deficient Pyridine Ring | Fluorescent probes, charge-transfer complexes, NLO materials |

| Condensing Agents | 4.3 | C-Cl Reactivity, Pyridine Nitrogen Activation | Reagents for esterification and amidation |

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Methyl 3,5 Dinitropyridine

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, and the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this endeavor. For 2-Chloro-6-methyl-3,5-dinitropyridine, the pyridine (B92270) ring is substituted with two strongly electron-withdrawing nitro groups (-NO₂), an electron-withdrawing chloro group (-Cl), and an electron-donating methyl group (-CH₃). This combination of substituents significantly influences the electronic landscape of the molecule.

The nitro and chloro groups decrease the electron density of the pyridine ring, making it more electrophilic. Computational studies on related nitropyridine derivatives consistently show that electron-withdrawing substituents lower the energy of the molecular orbitals, particularly the LUMO. The presence of these groups makes the molecule a better electron acceptor. The methyl group, conversely, donates electron density, slightly raising the energy of the orbitals compared to a non-methylated analogue.

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In molecules like this compound, the extensive electron delocalization and the presence of strong electron-withdrawing groups are expected to result in a relatively low HOMO-LUMO energy gap, indicating high reactivity.

Calculations performed using Density Functional Theory (DFT) on analogous compounds, such as 2-chloro-5-nitropyridine, show that charge transfer occurs within the molecule, a characteristic indicated by the HOMO and LUMO energies. researchgate.net For this compound, the HOMO is expected to be located primarily on the pyridine ring and the methyl group, while the LUMO would be concentrated around the electron-deficient regions, particularly the nitro groups and the carbon atom attached to the chlorine. This distribution facilitates nucleophilic attack at the electron-poor sites of the pyridine ring.

Illustrative Data for a Substituted Nitropyridine Analogue Note: The following data is for a related compound, 2-chloro-5-nitropyridine, and serves to illustrate the typical values obtained from DFT calculations. The exact values for this compound would require specific calculation.

| Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| B3LYP | 6-31+G(d,p) | -7.5 | -3.4 | 4.1 |

| B3PW91 | 6-31+G(d,p) | -7.6 | -3.5 | 4.1 |

Data adapted from computational studies on 2-chloro-5-nitropyridine. researchgate.net

Conformational Landscapes and Stability Analyses

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For this compound, the primary sources of conformational flexibility are the rotations of the two nitro groups and the methyl group around their single bonds to the pyridine ring.

Computational methods, such as DFT, are used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. The stability of different conformers is influenced by a balance of steric and electronic effects.

Nitro Group Orientation: The nitro groups are known to be sensitive to their chemical environment. Their orientation with respect to the pyridine ring is a critical factor. A planar arrangement, where the O-N-O plane is coplanar with the pyridine ring, maximizes resonance stabilization. However, this can lead to significant steric hindrance with adjacent substituents, such as the methyl group at position 6 and the chlorine atom at position 2. Computational studies on similar dinitropyridines, like 3-Chloro-5-methoxy-2,6-dinitropyridine, have shown that the nitro groups are often twisted out of the plane of the pyridine ring to alleviate steric strain. researchgate.net It is expected that in this compound, both nitro groups will be twisted to some degree.

Methyl Group Rotation: The rotation of the methyl group is generally associated with a low energy barrier, but specific orientations can be stabilized by weak intramolecular interactions, such as C-H···O hydrogen bonds with an adjacent nitro group.

Stability analyses involve calculating the relative energies of all identified conformers. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. Molecular dynamics simulations can also be employed to study the conformational dynamics of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states. nih.govmdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The two nitro groups strongly activate the pyridine ring for this type of reaction.

DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products.

Nucleophilic Attack: The reaction typically begins with the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring, most likely the C2 position bearing the chlorine atom. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. This complex is a resonance-stabilized anionic σ-complex.

Transition State Analysis: Computational models can locate the transition state for the formation of the Meisenheimer complex. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Intermediate Stabilization: The stability of the Meisenheimer complex is a crucial factor. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the two nitro groups, which are very effective at stabilizing it.

Leaving Group Departure: The final step is the departure of the chloride leaving group, which restores the aromaticity of the ring and forms the final product.

Studies on the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine (B6355638) have used DFT to confirm the SNAr mechanism and analyze the activation barriers. researchgate.net Similar computational approaches for this compound would allow for a quantitative understanding of its reactivity with various nucleophiles, predicting reaction rates and the feasibility of different reaction pathways.

Prediction of Reactivity and Regioselectivity

Theoretical chemistry provides tools to predict not only if a reaction will occur but also where it will occur on a molecule (regioselectivity). In this compound, several positions on the pyridine ring could potentially react.

The reactivity of the molecule is dominated by the strong electron-withdrawing effect of the two nitro groups, which makes the pyridine ring highly electrophilic. This high electrophilicity makes the molecule susceptible to attack by nucleophiles.

Molecular Electrostatic Potential (MEP): One of the most common tools for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack, while regions of negative potential (colored red) are electron-rich and susceptible to electrophilic attack. For this compound, the MEP map would show strong positive potentials near the carbon atoms bonded to the chlorine (C2) and the nitro groups (C3 and C5), identifying them as the primary sites for nucleophilic attack.

Fukui Functions: Another advanced concept is the use of Fukui functions, which quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) highlights the sites most susceptible to receiving an electron from a nucleophile. Calculations on related systems suggest that the C2 position would be the most likely site for substitution due to the combined electron-withdrawing effects of the adjacent nitro group and the nitrogen atom in the ring, as well as the fact that chlorine is a good leaving group.

Regioselectivity in reactions like alkylation can also be investigated. While nucleophilic substitution is common, the conditions of a reaction can direct reactivity to different positions. acs.org

Quantum Chemical Descriptors and Structure-Reactivity Relationships

To quantify the reactivity of molecules, a range of quantum chemical descriptors can be calculated. These descriptors arise from conceptual DFT and provide a framework for understanding and predicting chemical behavior. For this compound, these descriptors can be used to compare its reactivity to other related compounds and to build quantitative structure-reactivity relationships (QSRR).

Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This measures the resistance to a change in electron distribution. A harder molecule is less reactive. It is approximated as η ≈ (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): This index, defined as ω = μ² / (2η), quantifies the electrophilic character of a molecule. A higher value of ω indicates a stronger electrophile. Given the presence of two nitro groups and a chlorine atom, this compound is expected to have a high electrophilicity index.

These descriptors are invaluable for systematically studying how changes in molecular structure (e.g., changing the substituent at a particular position) affect reactivity. nih.govacs.org By correlating these calculated descriptors with experimental reaction rates for a series of related molecules, researchers can develop predictive models. researchgate.net

Illustrative Table of Global Reactivity Descriptors Note: This table presents conceptual data to illustrate the typical descriptors calculated for a highly electrophilic pyridine derivative. Actual values require specific DFT calculations for this compound.

| Descriptor | Formula | Conceptual Meaning | Expected Value for an Electrophilic Pyridine |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | Highly negative |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | Relatively low to moderate |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons | High |

Methodologies for Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Methyl 3,5 Dinitropyridine

Vibrational Spectroscopy Techniques (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and characterizing the molecular vibrations of 2-Chloro-6-methyl-3,5-dinitropyridine. While a dedicated spectrum for this exact compound is not publicly available, analysis of the closely related molecule, 2-chloro-3,5-dinitropyridine (B146277) (CDNP), provides a strong basis for interpretation. researchgate.net

A comprehensive study involving density functional theory (DFT) calculations has been performed on CDNP to assign its fundamental vibrational frequencies. researchgate.net The introduction of a methyl group at the C6 position in this compound would introduce additional vibrational modes, primarily related to C-H stretching and bending.

Expected Vibrational Modes for this compound (based on CDNP analysis):

NO₂ Group Vibrations: The two nitro groups are prominent features. Asymmetric and symmetric stretching vibrations of the NO₂ groups are expected to appear as strong bands in the FT-IR spectrum, typically in the regions of 1520-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Deformation vibrations, such as scissoring, wagging, and twisting, would appear at lower frequencies. researchgate.net

Pyridine (B92270) Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring would be observed. C-H stretching of the lone aromatic proton is expected above 3000 cm⁻¹. Ring stretching vibrations (νC=C, νC=N) typically occur in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations are found at lower wavenumbers.

C-Cl and C-CH₃ Vibrations: The C-Cl stretching vibration is anticipated in the far-infrared region, often below 800 cm⁻¹. The C-CH₃ stretching and bending modes from the methyl group would be present, with symmetric and asymmetric C-H stretching appearing around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, and bending modes around 1375 cm⁻¹ and 1450 cm⁻¹. nih.gov

FT-Raman Spectroscopy: In FT-Raman spectra, non-polar bonds tend to show stronger signals. Therefore, the symmetric vibrations of the NO₂ groups and the C-C skeletal vibrations of the pyridine ring are expected to be particularly intense. researchgate.net

A comparative table of expected vibrational frequencies, extrapolated from data on similar compounds like 3,5-dichlorobenzonitrile (B1202942) and 2-chloro-3,5-dinitropyridine, provides a predictive framework. researchgate.netnih.gov

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |

| Asymmetric Stretching | -NO₂ | ~1540 | Weak | Strong |

| Symmetric Stretching | -NO₂ | ~1350 | Strong | Strong |

| Aromatic C-H Stretching | Pyridine Ring | >3000 | Strong | Medium |

| Ring Stretching | Pyridine Ring | ~1400-1600 | Medium | Medium-Strong |

| C-Cl Stretching | -Cl | <800 | Medium | Medium |

| Asymmetric C-H Stretching | -CH₃ | ~2960 | Strong | Medium |

| Symmetric C-H Stretching | -CH₃ | ~2870 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a definitive method for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals.

A singlet for the lone aromatic proton on the pyridine ring (at the C4 position). Due to the strong electron-withdrawing effects of the two adjacent nitro groups and the electronegative nitrogen atom in the ring, this proton would be significantly deshielded, appearing far downfield, likely in the δ 9.0-9.5 ppm range.

A singlet for the three protons of the methyl group at the C6 position. This signal would appear in the typical alkyl-aromatic region, expected around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring, as they are in unique chemical environments. The chemical shifts are heavily influenced by the substituents. mdpi.com

The carbons bearing the nitro groups (C3 and C5) would be significantly deshielded.

The carbon attached to the chlorine atom (C2) would also show a downfield shift.

The carbon with the methyl group (C6) and the unsubstituted carbon (C4) would have their shifts influenced by their position relative to the electron-withdrawing groups. researchgate.net

The methyl carbon itself would appear at a characteristic upfield position (~15-25 ppm).

¹⁵N NMR Spectroscopy: ¹⁵N NMR could provide direct information on the electronic environment of the three nitrogen atoms (one in the pyridine ring and two in the nitro groups), though it is a less common technique requiring specialized equipment.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | C4-H | 9.0 - 9.5 | Singlet |

| ¹H | C6-CH₃ | 2.5 - 3.0 | Singlet |

| ¹³C | C2 | Downfield (variable) | Singlet |

| ¹³C | C3 | Downfield (variable) | Singlet |

| ¹³C | C4 | Downfield (variable) | Singlet |

| ¹³C | C5 | Downfield (variable) | Singlet |

| ¹³C | C6 | Downfield (variable) | Singlet |

| ¹³C | -CH₃ | ~15 - 25 | Quartet (in ¹H-coupled) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to be characterized by transitions involving the π-electron system of the dinitrated pyridine ring. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Given the extended conjugation and the presence of strong electron-withdrawing nitro groups, these transitions are expected to be intense and occur at relatively long wavelengths in the UV region.

n → π Transitions:* These involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro groups) to a π* antibonding orbital. These transitions are typically weaker in intensity (lower molar absorptivity) compared to π → π* transitions and may be observed as shoulders on the main absorption bands. libretexts.org The polarity of the solvent can influence the position of these bands.

Studies on similar substituted pyridines show that the position and intensity of these absorption bands are highly sensitive to the nature and position of the substituents on the pyridine ring. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, an XRD analysis would reveal:

Molecular Geometry: Confirmation of the pyridine ring structure and the precise positions of the chloro, methyl, and dinitro substituents.

Ring Planarity: It would determine the degree to which the pyridine ring is planar. Steric hindrance between the substituents, particularly the bulky nitro groups at C3 and C5, and the adjacent chloro (C2) and methyl (C6) groups, may cause a slight twisting of the nitro groups out of the plane of the pyridine ring. nih.gov

Bond Parameters: Precise measurements of C-C, C-N, C-Cl, and N-O bond lengths and the angles between them. These values provide insight into the electronic effects of the substituents.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or halogen bonding that stabilize the crystal structure. mdpi.com

Analysis of related structures, like 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile, has confirmed the significant influence of nitro groups on molecular geometry. researchgate.net

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pattern upon ionization, which can help confirm the structure.

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum of this compound (molecular formula C₆H₄ClN₃O₄, molecular weight ~217.56 g/mol ) would be expected to show a molecular ion peak. Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 isotope peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation of nitroaromatic compounds is well-documented. nih.govacs.org Common fragmentation pathways for this molecule would likely include:

Loss of a nitro group (-NO₂, 46 u).

Loss of nitric oxide (-NO, 30 u), followed by loss of CO.

Loss of a chlorine radical (-Cl, 35/37 u).

Loss of a methyl radical (-CH₃, 15 u).

Complex rearrangements and subsequent fragmentation of the pyridine ring.

The relative abundance of these fragment ions provides a fingerprint that is characteristic of the molecule's structure. nih.gov

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 217/219 | [M]⁺ (Molecular Ion) | - |

| 171/173 | [M - NO₂]⁺ | NO₂ |

| 187/189 | [M - NO]⁺ | NO |

| 202/204 | [M - CH₃]⁺ | CH₃ |

| 182 | [M - Cl]⁺ | Cl |

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample of the compound. This is typically achieved through combustion analysis.

A sample of this compound is burned in an excess of oxygen, and the combustion products (CO₂, H₂O, N₂) are collected and quantified. The chlorine content is determined by other methods, such as titration after combustion. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C₆H₄ClN₃O₄. A close match between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and elemental composition.

Interactive Data Table: Theoretical Elemental Composition of C₆H₄ClN₃O₄

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 33.14% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.85% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.30% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.32% |

| Oxygen | O | 15.999 | 4 | 63.996 | 29.42% |

| Total | 217.568 | 100.00% |

Future Research Directions and Emerging Trends for 2 Chloro 6 Methyl 3,5 Dinitropyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of highly functionalized pyridines often relies on multi-step processes involving harsh reagents, high temperatures, and challenging purification procedures. Future research will undoubtedly focus on developing more atom-economical, efficient, and environmentally benign synthetic pathways to 2-Chloro-6-methyl-3,5-dinitropyridine.

Key areas for development include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) and enable the safe handling of potentially energetic nitrated intermediates. miami.edu This methodology could lead to higher yields and selectivity compared to conventional batch processes.

Novel Nitration and Chlorination Reagents: Research into milder and more selective nitrating and chlorinating agents would reduce waste and improve the safety profile of the synthesis. This could involve enzymatic processes or novel catalytic systems that operate under less corrosive conditions. The synthesis of related compounds like 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine has benefited from optimizing conditions for chlorination steps, indicating the value of such investigations. researchgate.net

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach |

| Methodology | Multi-step batch processing | One-pot multicomponent reactions; Continuous flow chemistry nih.govmiami.edu |

| Reagents | Harsh acids (e.g., fuming H₂SO₄/HNO₃), aggressive chlorinating agents (e.g., POCl₃) | Milder, selective reagents; Catalytic systems |

| Efficiency | Often lower overall yields, significant waste generation | Higher atom economy, reduced reaction times, improved yields nih.gov |

| Safety | Handling of potentially unstable intermediates, exothermic reactions | Enhanced safety through precise control of reaction conditions miami.edu |

Exploration of Unconventional Reactivity and Novel Transformations

The unique arrangement of functional groups in this compound opens the door to a wide range of chemical transformations beyond simple nucleophilic substitution.

Catalytic Cross-Coupling Reactions: While the nucleophilic aromatic substitution (SNAr) of the chlorine atom is expected and has been studied extensively in the analogous 2-chloro-3,5-dinitropyridine (B146277), future work should explore transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). researchgate.net Although challenging for some electron-deficient chloropyridines, success in this area would vastly expand the molecular complexity achievable from this starting material. mdpi.com

C–H Functionalization: A significant emerging trend is the direct functionalization of C–H bonds. beilstein-journals.orgmdpi.com Research could target the selective catalytic functionalization of the pyridine (B92270) ring's C-4 position or the methyl group. Such methods provide a more direct route to complex derivatives without the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov

Selective Reductions: The two nitro groups are electronically distinct due to their positions relative to the other substituents. Future studies could focus on the selective reduction of one nitro group over the other to yield valuable aminonitropyridine intermediates. These products are important precursors for dyes, pharmaceuticals, and energetic materials. researchgate.net

Methyl Group Reactivity: The methyl group at the C-6 position is activated by the adjacent nitrogen and the electron-withdrawing nitro groups. Its reactivity could be harnessed in condensation reactions with aldehydes to form styryl derivatives, a transformation noted in the related 2-methyl-3,5-dinitropyridine. mdpi.com

Advanced Functional Material Design and Applications

The high nitrogen and oxygen content and the conjugated π-system make this compound a promising scaffold for advanced functional materials.

Energetic Materials: Dinitropyridines are a well-established class of energetic compounds. researchgate.net Derivatives of this molecule could be synthesized to create new energetic materials or co-crystals. By modifying the substituents, researchers can tune properties such as thermal stability, density, and sensitivity. The related compound 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) is noted for its good thermal stability and low sensitivity, suggesting that derivatives of this compound could lead to materials with a desirable balance of performance and safety. rsc.orgicm.edu.pl

Organic Electronics: The electron-deficient nature of the dinitropyridine ring suggests its potential use as a π-electron acceptor in materials for organic electronics, such as organic photovoltaics or field-effect transistors. himedialabs.com By polymerizing or grafting this unit onto other structures, novel semiconductors could be designed.

Functional Polymers and MOFs: The reactive chlorine handle allows for the incorporation of the this compound unit into larger macromolecular structures like polymers or as a ligand in Metal-Organic Frameworks (MOFs). mdpi.comcam.ac.uk Such materials could have applications in catalysis, gas storage, or as sensors.

Integration of Computational and Experimental Approaches for Deeper Understanding

A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating research and gaining a deeper understanding of the chemistry of this compound.

Predictive Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict molecular properties before a single experiment is run. This includes calculating the molecule's geometry, vibrational spectra (IR/Raman), electronic structure, and reaction energetics. Such computational studies are common for understanding the properties of pyridine derivatives. miami.edunih.gov

Reaction Mechanism Elucidation: Computational modeling can map out the transition states and intermediates of potential reactions, providing insight into reaction mechanisms and helping to explain observed selectivity. This can guide the design of experiments to favor desired products.

In Silico Design: New derivatives with targeted properties (e.g., specific absorption spectra, higher energy density, or tailored reactivity) can be designed and screened computationally before being prioritized for synthesis, saving significant time and resources.

| Research Aspect | Computational Approach (e.g., DFT) | Experimental Validation |

| Molecular Structure | Prediction of bond lengths, bond angles, and dihedral angles. | X-ray crystallography, NMR spectroscopy. |

| Reactivity | Calculation of electrostatic potential maps to predict sites of nucleophilic/electrophilic attack; Modeling reaction pathways and activation energies. | Kinetic studies, product analysis (GC-MS, LC-MS), trapping of intermediates. researchgate.net |

| Spectroscopic Properties | Simulation of IR, Raman, and UV-Vis spectra. | FTIR, Raman spectroscopy, UV-Vis spectrophotometry. nih.gov |

| Material Properties | Estimation of electronic band gaps, heat of formation, and crystal packing energies. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), UV-Vis spectroscopy. icm.edu.pl |

Role in Interdisciplinary Research Areas

The unique combination of functional groups on the this compound scaffold makes it a versatile building block with potential applications across multiple scientific disciplines.

Agrochemicals: The chlorinated pyridine core is a key structural motif in many successful pesticides. agropages.com Derivatives of this compound could be synthesized and screened for potential herbicidal, fungicidal, or insecticidal activity.

Medicinal Chemistry: Pyridine-based structures are ubiquitous in pharmaceuticals. The reactive handles on this molecule allow for the creation of diverse chemical libraries through derivatization of the chloro, methyl, and nitro groups. These libraries can then be screened for biological activity against various therapeutic targets.

Materials Science and Defense: As a precursor to energetic materials, this compound is of significant interest to materials science and defense sectors for the development of next-generation explosives and propellants with enhanced safety and performance characteristics. researchgate.netrsc.org

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-chloro-6-methyl-3,5-dinitropyridine, and how do their yields and purity compare?

- Methodology : The compound is typically synthesized via sequential nitration and amination reactions. A widely used route starts with 2,6-dichloropyridine, undergoing nitration to introduce nitro groups, followed by amination with nucleophiles like ammonia or sodium azide. For example, nitration of 2,6-dichloropyridine followed by amination with NH₃ yields 2-amino-3,5-dinitro-6-chloropyridine with high purity (>95%) . An alternative method replaces amination with NaN₃, forming an intermediate azide, which is then thermolyzed to achieve the target compound with comparable yields (87% overall) .

- Data Comparison :

| Starting Material | Key Steps | Yield | Purity | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Nitration → Amination | 37–95% | High | |

| 2-Chloro-3,5-dinitropyridine | NaN₃ → Thermolysis | 87% | High |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Critical Measures :

- PPE : Use self-contained breathing apparatus (SCBA), impervious gloves, and full protective gear to avoid inhalation or skin contact .

- Decomposition Risks : Thermal degradation releases irritants (e.g., NOₓ, Cl gases); work in fume hoods with proper ventilation .

- Waste Disposal : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction conditions influence the nucleophilic substitution reactivity of this compound with different nucleophiles?

- Methodology : Reactivity depends on solvent polarity, nucleophile strength, and substituent effects. In methanol, arylthiolates exhibit second-order kinetics, with electron-withdrawing substituents accelerating substitution (e.g., k = 0.45 M⁻¹s⁻¹ for para-NO₂-substituted thiolates) . Steric hindrance from bulky nucleophiles (e.g., 2,6-dimethylaniline) reduces reaction rates by 40% compared to unhindered analogs .

- Kinetic Data :

| Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) | Substituent Effect | Reference |

|---|---|---|---|---|

| p-NO₂-C₆H₄S⁻ | Methanol | 0.45 | Electron-withdrawing | |

| 2,6-Dimethylaniline | Ethanol | 0.28 | Steric hindrance |

Q. What spectroscopic and computational methods are employed to characterize the structure and electronic properties of this compound derivatives?

- Analytical Techniques :

- X-ray Crystallography : Resolves crystal packing and bond lengths (e.g., C-Cl = 1.73 Å, C-NO₂ = 1.47 Å) .

- Spectroscopy : IR confirms nitro groups (1370–1550 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 8.90–9.36 ppm) and carbon environments .

- Computational Studies : Density functional theory (DFT) predicts vibrational modes and electronic transitions (e.g., HOMO-LUMO gap = 3.2 eV) .

Q. How do substituents on the pyridine ring affect the thermal stability and explosive properties of 3,5-dinitropyridine derivatives?

- Methodology : Thermal decomposition kinetics are studied via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, copper(II) salts of 4-hydroxy-3,5-dinitropyridine oxide exhibit high decomposition enthalpies (ΔH = 450 J/g), making them suitable for solid propellants .

- Application Data :

| Derivative | Decomposition Temp. (°C) | Activation Energy (kJ/mol) | Application | Reference |

|---|---|---|---|---|

| Copper(II) salt | 310 | 120 | Rocket propellant | |

| 2,4-Diamino analog | 318 | 135 | High-energy material |

Contradictions and Resolutions

- Synthesis Yields : reports >95% purity via amination, while achieves 87% yield via azide intermediates. The disparity arises from differing purification protocols (e.g., recrystallization in hot methanol vs. direct filtration) .

- Safety Protocols : While emphasizes SCBA for fire scenarios, highlights waste segregation, requiring integrated risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.